molecular formula C8H13NO B1378010 1-Cyclopropyl-4-methylpyrrolidin-3-one CAS No. 1384430-91-4

1-Cyclopropyl-4-methylpyrrolidin-3-one

Cat. No.: B1378010
CAS No.: 1384430-91-4
M. Wt: 139.19 g/mol
InChI Key: NZQACTFKFSQQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-4-methylpyrrolidin-3-one” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.19 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 139.19 . It is a liquid .

Scientific Research Applications

Chemistry and Pharmacology

A study described the synthesis and evaluation of compounds for their antidepressant-like efficacy, highlighting the role of a cyclopropane-containing side chain. These compounds demonstrated promising pharmacological profiles and chemical stability, indicating their potential as novel antidepressants targeting α4β2-nicotinic acetylcholine receptors. The specific compound N-methylpyrrolidine analogue exhibited robust antidepressant-like efficacy in animal models, showcasing the significance of 1-cyclopropyl-4-methylpyrrolidin-3-one derivatives in drug discovery for mental health disorders (Hankun Zhang et al., 2013).

Chemical Transformations

Research on the chemical transformations of 3-aminopyrrolidin-2-ones of the norbornane and cyclopropane series unveiled their reactions with benzaldehyde to yield azomethines. These compounds can further undergo reduction and diazotization leading to various derivatives, demonstrating the versatile chemistry of cyclopropane-containing compounds and their applications in synthesizing new chemical entities (I. V. Kostyuchenko et al., 2009).

Synthesis and Antibacterial Activity

A series of 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines at the C-7 position were synthesized, displaying potent antibacterial activity against gram-positive and negative bacteria. This illustrates the utility of this compound derivatives in the development of new antibacterial agents with improved pharmacokinetic profiles and reduced genetic toxicity (K. Kawakami et al., 2000).

Novel Synthesis Approaches

The synthesis of cyclopropanecarboxamides through base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide offers a new approach to synthesizing cyclopropane derivatives. This method demonstrates the innovative use of this compound in creating structurally unique compounds with potential pharmaceutical applications (M. Mekhael et al., 2011).

Imaging and Diagnostic Applications

The development of a specific IGF-1R inhibitor for potential PET imaging highlights the application of cyclopropane derivatives in diagnostic and therapeutic areas. Such compounds could be instrumental in monitoring disease progression and treatment efficacy in cancer and other diseases (Vattoly J Majo et al., 2013).

Future Directions

The future of synthetic chemistry is promising, with many challenges still remaining, such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of new synthetic processes and the creation of new molecules and materials will continue to be important areas of research .

Properties

IUPAC Name

1-cyclopropyl-4-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-9(5-8(6)10)7-2-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQACTFKFSQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.